![molecular formula C24H19F2NO4S B2879300 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866810-24-4](/img/structure/B2879300.png)
6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with ethoxy, fluorophenyl, and sulfonyl groups. These substitutions confer unique chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-1-[(3-flu
生物活性
The compound 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Ethoxy group at the 6-position.
- Fluorobenzenesulfonyl moiety at the 3-position.
- A fluorophenylmethyl substituent at the 1-position of the dihydroquinoline core.
Structural Formula
The molecular formula is C20H19F2N1O3S1, with a molecular weight of approximately 397.43 g/mol.
Anticancer Potential
Research indicates that derivatives of quinoline compounds, including this specific molecule, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation.
Case Study: Inhibition of Glycolysis
A study focusing on fluorinated derivatives revealed that modifications at the C-2 position can enhance the stability and uptake of compounds, making them effective in lower doses. These derivatives showed potent cytotoxic effects against glioblastoma multiforme (GBM) cells, suggesting that similar modifications in the structure of this compound could yield promising anticancer agents .
Enzyme Inhibition
The compound is hypothesized to inhibit hexokinase activity, a critical enzyme in the glycolytic pathway. Inhibition of hexokinase can lead to reduced glucose metabolism in cancer cells, thereby limiting their growth and survival.
Antimicrobial Activity
Preliminary studies have suggested that compounds with similar structures display antimicrobial properties. The sulfonyl group is known to enhance interaction with microbial enzymes, potentially leading to increased efficacy against various pathogens.
Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Inhibition of glycolysis | |
Enzyme Inhibition | Hexokinase inhibition | |
Antimicrobial | Interaction with microbial enzymes | Hypothetical based on structure |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for its development as a therapeutic agent. Studies have shown that modifications to enhance solubility and bioavailability are essential for improving therapeutic outcomes.
Computational Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer metabolism. Results indicate favorable interactions with hexokinase, supporting its potential as an anticancer agent .
Future Directions
Further research is required to explore:
- In vivo efficacy : Testing in animal models to evaluate therapeutic potential.
- Mechanistic studies : Detailed investigations into how structural modifications affect biological activity.
- Combination therapies : Assessing the compound's effectiveness in combination with existing chemotherapeutics.
属性
IUPAC Name |
6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4S/c1-2-31-19-8-11-22-21(13-19)24(28)23(32(29,30)20-9-6-17(25)7-10-20)15-27(22)14-16-4-3-5-18(26)12-16/h3-13,15H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHPOBMQAQNCIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。